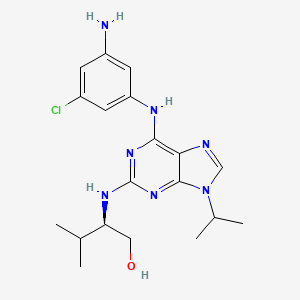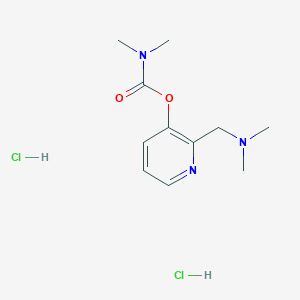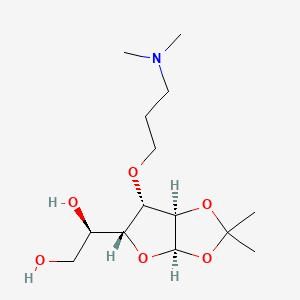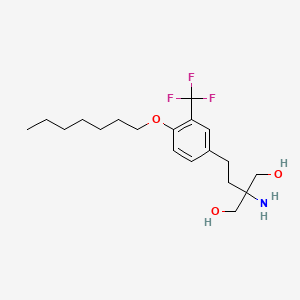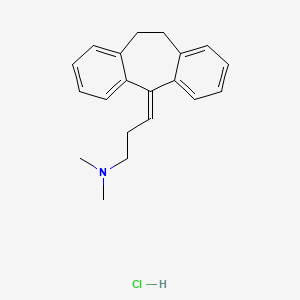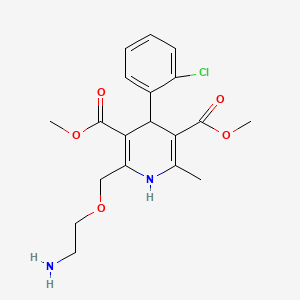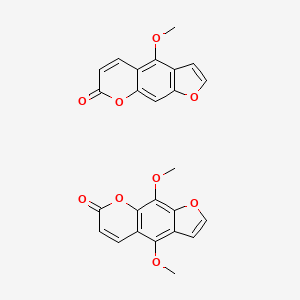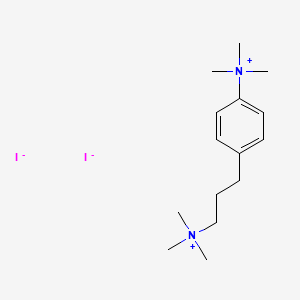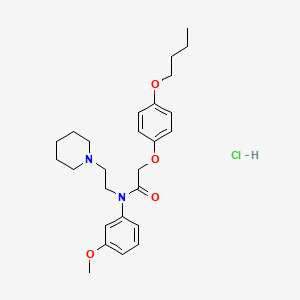
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride is a bioactive chemical.
Applications De Recherche Scientifique
Comparative Metabolism of Chloroacetamide Herbicides
- Research Focus : Investigating the metabolic activation pathway of chloroacetamide herbicides in liver microsomes, which might have implications for understanding the metabolism of related compounds like Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride.
- Key Findings : Different chloroacetamide herbicides demonstrate varied metabolization in rat and human liver microsomes, indicating complex metabolic pathways that could be relevant for similar compounds (Coleman et al., 2000).
Discovery of Aqueous-Soluble Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor
- Research Focus : Development of a new compound structurally similar to Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride, with potential therapeutic applications.
- Key Findings : This research led to the discovery of a new, water-soluble inhibitor for human ACAT-1, which could have implications for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
New Salt
- Research Focus : Pharmaceutical applications of a salt structurally related to Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride.
- Key Findings : The study discusses the use of this salt in pharmaceutical compositions and its therapeutic implications (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
X-Ray Powder Diffraction of N-Derivatives
- Research Focus : Characterization of N-derivatives of chlorophenoxyacetamide, which are structurally related to the target compound.
- Key Findings : Provides new diffraction data that could be useful in the structural analysis of similar acetamide derivatives (Olszewska et al., 2009).
Synthesis and Screening for Antibacterial Activity
- Research Focus : Investigating the antibacterial potential of acetamide derivatives, which could have implications for compounds like Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride.
- Key Findings : Identified some acetamide derivatives as moderate inhibitors against various bacterial strains, indicating potential antibacterial applications (Iqbal et al., 2017).
Propriétés
Numéro CAS |
27468-56-0 |
|---|---|
Nom du produit |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride |
Formule moléculaire |
C26H37ClN2O4 |
Poids moléculaire |
477 g/mol |
Nom IUPAC |
2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-(2-piperidin-1-ylethyl)acetamide;hydrochloride |
InChI |
InChI=1S/C26H36N2O4.ClH/c1-3-4-19-31-23-11-13-24(14-12-23)32-21-26(29)28(18-17-27-15-6-5-7-16-27)22-9-8-10-25(20-22)30-2;/h8-14,20H,3-7,15-19,21H2,1-2H3;1H |
Clé InChI |
NYFGFEHEOLLIMX-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCCCC2)C3=CC(=CC=C3)OC.Cl |
SMILES canonique |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCCCC2)C3=CC(=CC=C3)OC.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



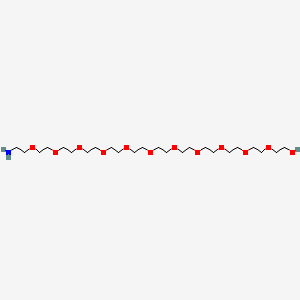
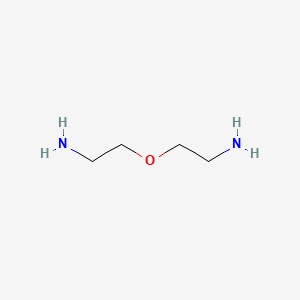
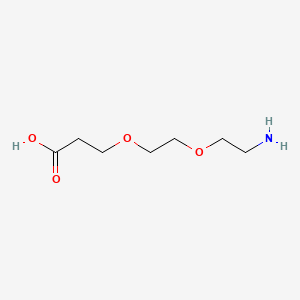
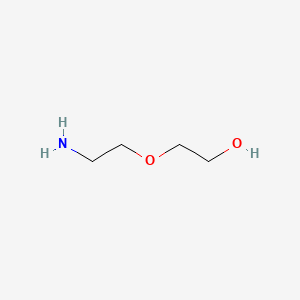
![Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-](/img/structure/B1664901.png)

